5-Iodo-1H-indazol-3-ol
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Overview
Description
5-Iodo-1H-indazol-3-ol is a compound that falls within the chemical class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and the presence of an iodine atom at the 5-position in this particular compound suggests potential reactivity and utility in various chemical syntheses.
Synthesis Analysis
The synthesis of related 5-iodo-indazole derivatives has been explored through various methods. For instance, the synthesis of 5-iodo-1,2,3-triazoles has been achieved using a one-pot three-component reaction involving copper(I) catalysis and molecular iodine, which could serve as a synthetic equivalent for 1-iodoalkyne . Additionally, efficient synthesis methods have been reported for 3-heteroaryl-1-functionalized 1H-indazoles using palladium cross-coupling reactions, which could potentially be adapted for the synthesis of 5-iodo-1H-indazol-3-ol .
Molecular Structure Analysis
While the specific molecular structure of 5-Iodo-1H-indazol-3-ol is not directly discussed in the provided papers, the structure of related compounds such as 5-iodo-1,2,3-triazoles and indazoles have been synthesized and characterized. These structures typically involve a heterocyclic core with substituents that can influence the compound's reactivity and physical properties .
Chemical Reactions Analysis
The iodo group in 5-iodo-indazole derivatives makes them suitable for various chemical transformations. For example, halogen bond donors based on 5-iodo-1,2,3-triazolium groups have been used as activators in halide-abstraction reactions . Moreover, the iodine atom can be utilized in aqueous iodination systems for the synthesis of 5-iodo-1,2,3-triazoles, which demonstrates the versatility of such compounds in chemical reactions .
Physical and Chemical Properties Analysis
Scientific Research Applications
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Pharmaceutical Research
- Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Several recently marketed drugs contain an indazole structural motif .
- Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
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Synthesis of New Drugs
- Imidazole, a similar compound, has become an important synthon in the development of new drugs .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
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Transition Metal Catalyzed Reactions
- Indazoles can be synthesized through transition metal catalyzed reactions .
- These strategies include reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- This method provides a brief outline of optimized synthetic schemes with relevant examples .
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Inhibition of Cell Growth
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Treatment of Respiratory Diseases
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Development of New Drugs
- Imidazole, a similar compound, has become an important synthon in the development of new drugs .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
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Catalyst-Free Conditions
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Antiviral Properties
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Antiulcer Properties
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Antihelmintic Properties
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Antiprotozoal and Antibacterial Properties
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Treatment of Hodgkin’s Disease
Future Directions
properties
IUPAC Name |
5-iodo-1,2-dihydroindazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUMHNMIQKJAHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646298 |
Source
|
Record name | 5-Iodo-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1H-indazol-3-ol | |
CAS RN |
141122-62-5 |
Source
|
Record name | 5-Iodo-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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